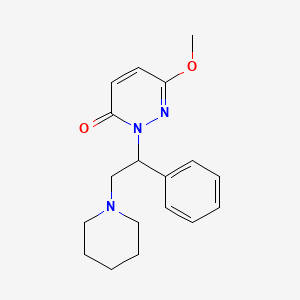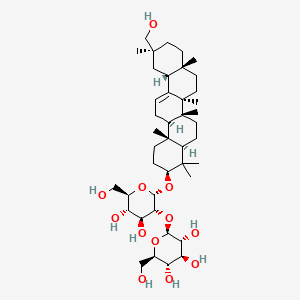
5'MeOValPO3(Bu)AZT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Methoxyvalerylphosphonate(butyl)azidothymidine, commonly referred to as 5’MeOValPO3(Bu)AZT, is a derivative of azidothymidine (AZT). AZT is a nucleoside analog reverse-transcriptase inhibitor that has been widely used in the treatment of HIV/AIDS. The modification of AZT with a methoxyvalerylphosphonate group aims to enhance its pharmacokinetic properties and reduce its toxicity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxyvalerylphosphonate(butyl)azidothymidine typically involves the derivatization of AZT at its 5’-O position. The process begins with the protection of the hydroxyl groups on AZT, followed by the introduction of the methoxyvalerylphosphonate group through a series of esterification and phosphorylation reactions. Common reagents used in these reactions include methoxyvaleryl chloride, phosphorous oxychloride, and butanol. The reaction conditions often involve the use of polar aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) and are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 5’-Methoxyvalerylphosphonate(butyl)azidothymidine follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques such as column chromatography and recrystallization to ensure its suitability for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
5’-Methoxyvalerylphosphonate(butyl)azidothymidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the azido group to an amine, typically using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, catalytic hydrogenation; conditionsinert atmosphere, low to moderate temperatures.
Substitution: Sodium azide, potassium azide; conditionspolar aprotic solvents, room temperature to elevated temperatures.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted azides and other nucleophilic substitution products.
Wissenschaftliche Forschungsanwendungen
5’-Methoxyvalerylphosphonate(butyl)azidothymidine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex nucleoside analogs and as a reagent in studying nucleophilic substitution reactions.
Biology: Employed in research on nucleoside analogs’ interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: Investigated for its potential as an anti-HIV agent with improved pharmacokinetic properties and reduced toxicity compared to AZT.
Industry: Utilized in the development of antiviral drugs and as a model compound for studying drug delivery systems .
Wirkmechanismus
5’-Methoxyvalerylphosphonate(butyl)azidothymidine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. The compound is phosphorylated intracellularly to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral DNA. Once incorporated, it causes chain termination due to the absence of a 3’-hydroxyl group, thereby preventing the synthesis of viral DNA and inhibiting viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azidothymidine (AZT): The parent compound, widely used in HIV treatment.
Stavudine (d4T): Another nucleoside analog reverse-transcriptase inhibitor with similar mechanisms of action.
Abacavir (ABC): A nucleoside analog used in combination therapies for HIV.
Uniqueness
5’-Methoxyvalerylphosphonate(butyl)azidothymidine is unique due to its modified structure, which aims to enhance its pharmacokinetic properties and reduce toxicity. The addition of the methoxyvalerylphosphonate group improves its stability and bioavailability compared to AZT, making it a promising candidate for further development in antiviral therapies .
Eigenschaften
CAS-Nummer |
133201-20-4 |
|---|---|
Molekularformel |
C20H33N6O8P |
Molekulargewicht |
516.5 g/mol |
IUPAC-Name |
methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-butoxyphosphoryl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C20H33N6O8P/c1-6-7-8-32-35(30,24-17(12(2)3)19(28)31-5)33-11-15-14(23-25-21)9-16(34-15)26-10-13(4)18(27)22-20(26)29/h10,12,14-17H,6-9,11H2,1-5H3,(H,24,30)(H,22,27,29)/t14-,15+,16+,17-,35?/m0/s1 |
InChI-Schlüssel |
WEZIPBLKYBGHCI-QXGNLNRRSA-N |
Isomerische SMILES |
CCCCOP(=O)(N[C@@H](C(C)C)C(=O)OC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Kanonische SMILES |
CCCCOP(=O)(NC(C(C)C)C(=O)OC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide](/img/structure/B12806050.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B12806056.png)







![N-(4,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide](/img/structure/B12806097.png)

